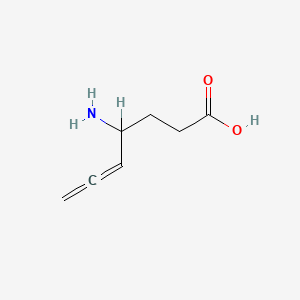

4-Amino-5,6-heptadienoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

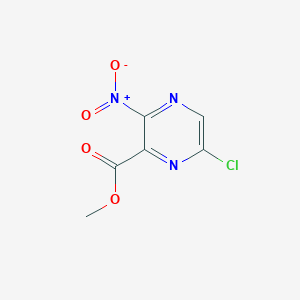

4-Amino-5,6-heptadienoic acid, also known as MDL-72483, is a potent inactivator of brain GABA-T in mice . It has various synonyms such as (4S)-4-amino-5,6-heptadienoic acid, Mdl 72483, 4-AMINOHEPTA-5,6-DIENOIC ACID, (4S)-4-aminohepta-5,6-dienoic acid, SCHEMBL8531394, DTXSID401009013, AKOS006337871, and 5,6-Heptadienoic acid, 4-amino-, (S)- .

Synthesis Analysis

The compound was synthesized from the corresponding enantiomers of 4-amino-5-hexynoic acid .Chemical Reactions Analysis

The compound is a potent inactivator of brain GABA-T in mice . Its anticonvulsant effects against 3-mercaptopropionic acid (MPA)-induced seizures in mice are related to the elevation of whole brain GABA concentrations .Scientific Research Applications

Asymmetric Synthesis

- The asymmetric synthesis of highly functionalized β-amino acids, such as (3R,5R,6R)-3,6-diamino-5-hydroxyheptanoic acid, a key amino acid fragment of sperabillins B and D, has been achieved. This involves asymmetric Michael addition and stereoselective iodocyclocarbamation reactions, highlighting the utility of such compounds in complex organic syntheses (Davies & Ichihara, 1999).

Fungi Nitrogen Compounds Study

- Research on nitrogen compounds in fungi, like Amanita miculifera, has led to the isolation of amino acids including variants of hexynoic and hexenoic acids. These studies contribute to understanding the biosynthesis and natural occurrence of these amino acids (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).

Fluorescent Protecting Group Development

- Development of 6-amino-4-oxo-hexanoic acid derivatives for protection of hydroxyl groups in DNA sequencing methods. This showcases the application in sensitive detection and as a protectant in molecular biology (Rasolonjatovo & Sarfati, 1998).

Modification of Proteins and Peptides

- 6-Aminohexanoic acid, an ω-amino acid with structural similarities, plays a significant role in the synthesis of modified peptides and in the polyamide synthetic fibers industry, demonstrating the versatility of amino acids in various chemical and industrial applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Biopolymer and Biochemistry Applications

- The use of non-natural straight-chain amino acids, such as 6-aminocaproate, derived from artificial carbon-chain-extension cycles in E. coli, illustrates the potential in bioplastic production and biochemistry, showcasing the application of amino acids in sustainable material science and metabolic engineering (Cheng et al., 2019).

Mechanism of Action

The mechanism of action of 4-Amino-5,6-heptadienoic acid involves inactivation of brain GABA-T in mice . The doses of MDL 72483 which cause a decrease of GABA-T activity by 50%, produce within 5 hours after dosing an increase of GABA concentration by about 3 μmol·g−1, and protect 50% of the mice against seizures in this model of presynaptic GABA deficit .

properties

InChI |

InChI=1S/C7H11NO2/c1-2-3-6(8)4-5-7(9)10/h3,6H,1,4-5,8H2,(H,9,10) |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWILORJMRMFKPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CC(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3298260.png)

![1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3298338.png)

![1-(4-Benzylpiperazin-1-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3298340.png)